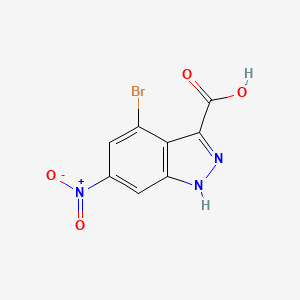

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid

Description

Contextualization within the Broader Field of Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. This class of molecules is of paramount importance in chemistry and biology, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and three-dimensional shapes allow them to interact with biological macromolecules, making them ideal candidates for drug design. The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent member of this family, valued for its versatile chemical reactivity and diverse pharmacological profile.

Historical and Contemporary Significance of Substituted Indazole Frameworks in Organic and Medicinal Chemistry

The indazole nucleus has been a subject of scientific inquiry for over a century. Initially explored for its interesting chemical properties, the therapeutic potential of indazole derivatives became increasingly apparent throughout the 20th and 21st centuries. nih.gov Today, substituted indazoles are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net

This has led to the development of a wide range of indazole-based drugs with diverse therapeutic applications, including anti-cancer agents (e.g., Pazopanib), anti-inflammatory drugs, and treatments for neurological disorders. nih.govnih.gov The ability to introduce various substituents onto the indazole core allows for the fine-tuning of a compound's pharmacological properties, making it a highly adaptable scaffold for drug discovery. nih.govmdpi.com The presence of functional groups such as halogens (like bromine) and nitro groups can significantly influence a molecule's reactivity, metabolic stability, and binding interactions. chim.ittaylorandfrancis.com

Rationale for Focused Academic Inquiry into 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid

The specific substitution pattern of this compound makes it a compound of significant academic interest. The presence of a carboxylic acid group at the 3-position provides a handle for further chemical modifications, such as amide bond formation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. austinpublishinggroup.comnih.govnih.gov

The electron-withdrawing nature of the nitro group and the bromine atom can modulate the electronic properties of the indazole ring system, potentially influencing its biological activity. chim.it For instance, nitro-substituted indazoles have been investigated for their antiparasitic and other therapeutic activities. nih.gov The bromine atom, a common substituent in medicinal chemistry, can enhance binding affinity to target proteins through halogen bonding and can also be used as a reactive site for cross-coupling reactions to introduce further molecular complexity.

Overview of Current Research Gaps and Unaddressed Scientific Inquiries concerning the Compound

Despite the broad interest in substituted indazoles, a comprehensive understanding of this compound remains elusive. Detailed synthetic protocols for its efficient and scalable production are not widely published. While general methods for the synthesis of substituted indazole-3-carboxylic acids exist, the specific combination of substituents in the target molecule may present unique synthetic challenges. rsc.org

Furthermore, the full pharmacological profile of this compound has not been extensively investigated. There is a clear need for systematic biological screening to identify its potential therapeutic applications. Key research inquiries include:

What are the most efficient and selective synthetic routes to this compound?

What is the precise three-dimensional structure of the molecule, and how do the substituents influence its conformation?

What is the spectrum of its biological activity? Does it exhibit anti-cancer, anti-inflammatory, or other therapeutic properties?

What are the specific molecular targets of this compound?

How can the carboxylic acid functionality be leveraged to create novel derivatives with improved potency and selectivity?

Addressing these questions will be crucial for unlocking the full potential of this compound and its derivatives in the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O4/c9-4-1-3(12(15)16)2-5-6(4)7(8(13)14)11-10-5/h1-2H,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPCVBQNTSVRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901252796 | |

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-64-9 | |

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Nitro 1h Indazole 3 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the sequential removal of the key functional groups: the C3-carboxylic acid, the C4-bromo group, and the C6-nitro group, followed by the deconstruction of the indazole core itself.

One logical approach begins with the disconnection of the carboxylic acid group at the C3 position. This transformation can be achieved via the oxidation of a C3-aldehyde precursor, which in turn can be synthesized through the nitrosation of a corresponding indole. This leads to the key intermediate, 4-bromo-6-nitro-1H-indazole .

The bromo and nitro groups on the benzene (B151609) portion of the indazole ring can be disconnected next. The order of their introduction is critical and depends on their directing effects. The indazole ring system influences electrophilic aromatic substitution, but the presence of a deactivating nitro group or a halo group will modulate this reactivity and regioselectivity. Therefore, two pathways emerge: the bromination of 6-nitro-1H-indazole or the nitration of 4-bromo-1H-indazole .

Finally, the indazole core can be retrosynthetically cleaved. A common and effective strategy for indazole synthesis is the cyclization of a pre-functionalized benzene ring. For this target, a plausible precursor would be a substituted 2-methylaniline or 2-nitrotoluene derivative. For instance, a synthetic route could be envisioned starting from a molecule like 2-methyl-3,5-dinitrotoluene. Strategic manipulation of these groups—such as selective reduction of one nitro group to an amine, followed by diazotization and cyclization, alongside a Sandmeyer reaction to introduce the bromine—represents a viable, albeit complex, pathway to construct the substituted indazole scaffold. An analogous strategy has been demonstrated in the synthesis of 4-bromo-6-fluoro-1H-indazole from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, supporting the feasibility of building the indazole ring from a suitably substituted aromatic precursor. chemicalbook.com

Development and Optimization of Novel Synthetic Routes to Substituted Indazole Carboxylic Acids

The synthesis of indazole derivatives is a field of extensive research, driven by their wide range of biological activities. caribjscitech.comresearchgate.net A significant challenge in their synthesis is achieving regioselectivity, particularly when functionalizing the different positions on the heterocyclic and benzene rings, as well as controlling substitution at the N1 versus N2 positions. beilstein-journals.org

Regiocontrol is paramount in the synthesis of complex indazoles. Modern synthetic methods have increasingly focused on direct C-H functionalization to introduce substituents selectively, minimizing the need for pre-functionalized starting materials. The C3 position of the indazole ring is a common target for such functionalization. researchgate.net

Beyond the pyrazole (B372694) ring, methods have been developed for the selective functionalization of the benzo portion. For example, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, demonstrating that specific positions on the benzene ring can be targeted under controlled conditions. rsc.org

Control of N1 vs. N2 substitution is also a critical aspect in the synthesis of indazole analogs. The outcome of N-alkylation or N-acylation reactions is influenced by a combination of steric and electronic effects of the substituents already present on the indazole core, as well as the reaction conditions such as the base and solvent employed. beilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, studies have shown that electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, can confer excellent N2 regioselectivity during alkylation. beilstein-journals.org Conversely, various C3 substituents tend to favor N1 alkylation. beilstein-journals.org

| Substituent | Position | Major Product | Observed Selectivity |

|---|---|---|---|

| -CO₂Me | C3 | N1-alkyl | >99:1 (N1:N2) |

| -COMe | C3 | N1-alkyl | >99:1 (N1:N2) |

| -NO₂ | C7 | N2-alkyl | ≥96% N2 |

| -CO₂Me | C7 | N2-alkyl | ≥96% N2 |

The introduction of halogen and nitro groups onto the indazole scaffold can be accomplished either before or after the formation of the heterocyclic ring.

Nitration: Direct nitration of the indazole ring is a feasible process. The synthesis of various positional isomers, including 6-nitro-1H-indazole, has been reported. acs.org The reaction conditions, particularly the concentration of nitric acid, must be carefully controlled to achieve selective mono-nitration and avoid the formation of undesired di-nitro byproducts. frontiersin.org

Bromination: Electrophilic bromination of the indazole core is typically achieved using reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of this reaction is highly dependent on the solvent, temperature, and the electronic nature of existing substituents. chim.it For instance, the bromination of various nitro-substituted indazoles has been successfully carried out at the C3 position. chim.it The choice of conditions allows for the targeted introduction of bromine onto the indazole framework.

| Indazole Substrate | Brominating Agent | Conditions | Yield |

|---|---|---|---|

| 5-Nitroindazole | Br₂ | DMF | Good |

| 6-Nitroindazole | Br₂ | DMF | Good |

| 4-Nitroindazole | Br₂ | NaOAc, AcOH/CHCl₃ | Good |

| Unsubstituted Indazole | NBS | MeCN | High |

Several reliable methods exist for introducing a carboxylic acid group at the C3 position of the indazole ring.

A particularly effective method involves the nitrosation of a substituted indole precursor. This reaction proceeds under mild, slightly acidic conditions to yield a 1H-indazole-3-carboxaldehyde. rsc.org This aldehyde can then be readily oxidized to the corresponding carboxylic acid. This strategy is compatible with a wide range of functional groups, including electron-withdrawing groups like nitro substituents. nih.gov

Another powerful technique is the direct carboxylation of the indazole core. This is typically achieved by deprotonation at the C3 position using a strong organometallic base, such as n-butyl lithium, followed by quenching the resulting anion with carbon dioxide. To prevent reaction at the N-H bond, this method often requires prior protection of the indazole nitrogen. derpharmachemica.com

Alternative routes start from more complex precursors. For example, 1H-indazole-3-carboxylic acid can be prepared from isatin through a multi-step sequence involving hydrolysis, diazotization, reduction, and subsequent acid-catalyzed cyclization of an aryl hydrazine intermediate. google.com

| Indole Substituent | Yield of Aldehyde |

|---|---|

| 5-Bromo | 85% |

| 6-Bromo | 86% |

| 5-Nitro | 75% |

| 7-Methyl | 72% |

Investigation of Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving selectivity is a central theme in the synthesis of polysubstituted indazoles.

Chemoselectivity: In a molecule with multiple functional groups, such as this compound, directing a reaction to a specific site requires careful choice of reagents and conditions. For example, transition metal-catalyzed C-H functionalization reactions have been developed that exhibit high levels of chemoselectivity, allowing for the introduction of acyl groups at the C3 position without affecting other sensitive functionalities on the molecule. caribjscitech.com

Regioselectivity: As previously discussed, regioselectivity is crucial for both C-functionalization and N-functionalization. The substitution pattern on the indazole ring dictates the electronic and steric environment, which in turn governs the position of subsequent reactions. The interplay between directing groups, catalysts, and reaction conditions allows for the selective synthesis of specific isomers. For example, while C3 is often the most reactive carbon for electrophilic attack on the pyrazole part of the ring, C7 can be selectively brominated in 4-substituted indazoles under specific conditions. rsc.org The N1/N2 alkylation selectivity is similarly tunable, providing access to different series of indazole analogs. beilstein-journals.orgresearchgate.net

Stereoselectivity: While the parent this compound is an achiral molecule, the synthesis of chiral analogs is an important area of research. Enantioselective methods, often employing chiral catalysts, have been developed to install stereocenters in indazole derivatives, for example, at the C3 position. These stereoselective transformations are critical for the development of new chiral drugs.

Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. benthamdirect.comingentaconnect.com The synthesis of indazoles is no exception, with a growing number of studies focusing on more sustainable methodologies. nih.gov

Key areas of development include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or bio-based solvents is a major focus. mdpi.comnih.govfrontiersin.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govnih.gov

Catalysis: There is a strong emphasis on developing catalyst-free reactions or replacing hazardous heavy metal catalysts with more benign alternatives, such as organocatalysts or earth-abundant metals. researchgate.net Visible-light photocatalysis has emerged as a powerful tool, enabling transformations under mild conditions without the need for strong oxidants or high temperatures. nih.govfrontiersin.org

These sustainable approaches not only reduce the environmental footprint of indazole synthesis but also often lead to more efficient and cost-effective manufacturing processes. researchgate.net

| Principle | Application in Indazole/Heterocycle Synthesis | Reference |

|---|---|---|

| Safer Solvents | Use of water, ionic liquids, and deep eutectic solvents. | mdpi.comnih.gov |

| Energy Efficiency | Microwave-assisted and ultrasound-promoted reactions. | nih.gov |

| Catalysis | Development of metal-free, visible-light photocatalysis, and heterogeneous catalysis. | nih.govnih.gov |

| Atom Economy | Design of multi-component and one-pot reactions. | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 6 Nitro 1h Indazole 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid, particularly in establishing the predominant tautomeric form and the substitution pattern on the indazole core.

Detailed Analysis of ¹H-NMR Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the labile protons of the carboxylic acid and N-H groups. The chemical shifts are significantly influenced by the electron-withdrawing effects of the nitro and bromo substituents, as well as the carboxylic acid group.

The indazole ring system has two aromatic protons. The proton at position 5 (H-5) and the proton at position 7 (H-7) will appear as distinct signals. Due to the presence of the adjacent nitro group at position 6, the H-5 and H-7 protons are expected to be downfield shifted. The H-5 proton will likely appear as a doublet, with a small coupling constant (⁴J) to the H-7 proton. Similarly, the H-7 proton should also appear as a doublet due to coupling with H-5.

The N-H proton of the indazole ring and the -OH proton of the carboxylic acid will both appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. These signals can be confirmed by deuterium (B1214612) exchange, where the addition of D₂O to the NMR sample will cause the disappearance of these peaks.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.0 - 8.5 | d | ~1-2 |

| H-7 | 8.5 - 9.0 | d | ~1-2 |

| N-H | 13.0 - 14.0 | br s | - |

| COOH | 11.0 - 13.0 | br s | - |

Carbon-13 NMR and Two-Dimensional NMR Techniques for Structural Confirmation

The ¹³C-NMR spectrum provides further confirmation of the molecular structure by revealing the chemical environment of each carbon atom. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro and bromo groups (C-6 and C-4, respectively) will be deshielded and appear at lower field compared to the other aromatic carbons.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of the ¹H and ¹³C signals.

HSQC: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It would show correlations between H-5 and C-5, and H-7 and C-7.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key expected correlations would include:

H-5 correlating with C-4, C-6, and C-7a.

H-7 correlating with C-5, C-6, and C-7a.

The N-H proton potentially showing correlations to C-3a and C-7a, which would be crucial in confirming the 1H-indazole tautomer.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 140 - 145 |

| C-3a | 120 - 125 |

| C-4 | 115 - 120 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| COOH | 160 - 170 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong absorption band around 1700-1730 cm⁻¹. The N-H stretching vibration of the indazole ring is expected to appear as a medium to weak band around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will produce two strong bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, usually below 700 cm⁻¹.

Raman spectroscopy , being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations will also give rise to characteristic signals.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| C=O stretch | 1700-1730 (strong) | Medium | |

| Indazole | N-H stretch | 3300-3400 (medium) | Weak |

| Aromatic Ring | C-H stretch | >3000 (medium) | Strong |

| C=C stretch | 1450-1600 (multiple bands) | Strong | |

| Nitro Group | Asymmetric stretch | 1520-1560 (strong) | Medium |

| Symmetric stretch | 1340-1380 (strong) | Strong | |

| Bromo Group | C-Br stretch | <700 (medium) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. The exact mass measurement of the molecular ion allows for the unambiguous determination of the elemental composition.

The fragmentation pattern will be influenced by the presence of the bromo, nitro, and carboxylic acid functional groups. Common fragmentation pathways for such compounds include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation for carboxylic acids.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds.

Loss of bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic doublets for bromine-containing fragments, which is a powerful diagnostic tool.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure of this compound in the solid state. This method provides accurate information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

The crystal structure would reveal the planarity of the indazole ring system and the orientation of the substituents. It is expected that the indazole ring will be essentially planar. The carboxylic acid group may be twisted relative to the plane of the indazole ring.

Furthermore, X-ray diffraction analysis elucidates the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. It is highly probable that the carboxylic acid groups will form hydrogen-bonded dimers with neighboring molecules. The N-H group of the indazole ring can also act as a hydrogen bond donor, while the nitro group and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, leading to a complex three-dimensional hydrogen-bonding network. π-π stacking interactions between the aromatic indazole rings of adjacent molecules may also play a role in stabilizing the crystal structure.

Reaction Chemistry and Functional Group Transformations of 4 Bromo 6 Nitro 1h Indazole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position of the indazole ring is a primary site for modification, allowing for the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functionality of indazole-3-carboxylic acids readily undergoes esterification and amidation, which are fundamental transformations for creating libraries of compounds for biological screening.

Esterification: The conversion of indazole-3-carboxylic acids to their corresponding esters is a common strategy. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of an acid catalyst, can be employed. For instance, the esterification of 5-bromo-1H-indazole-3-carboxylic acid to its methyl ester has been reported as a straightforward conversion. nih.gov Similarly, a range of N-1 and N-2 substituted indazole esters have been synthesized through nucleophilic substitution of halo esters by 1H-indazole, followed by basic hydrolysis to regenerate the corresponding carboxylic acids, demonstrating the robustness of this functional group. nih.govnih.govdocumentsdelivered.com These established methods are directly applicable to 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid for the synthesis of its alkyl or aryl esters.

Amidation: The synthesis of amides from indazole-3-carboxylic acid is typically achieved using standard peptide coupling reagents. To overcome the issue of base-mediated deprotonation of the carboxylic acid by the amine, activating agents are used. Common reagents include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like HOBt (Hydroxybenzotriazole), to facilitate the formation of an active ester intermediate that readily reacts with a primary or secondary amine. derpharmachemica.comopenstax.org This methodology allows for the coupling of this compound with a diverse range of amines to produce the corresponding carboxamides. derpharmachemica.com

Decarboxylation Pathways and Derivatives thereof

Decarboxylation, the removal of the carboxylic acid group, can be a challenging transformation for indazole-3-carboxylic acids, sometimes leading to unexpected products. The thermal decarboxylation of 1-arylindazole-3-carboxylic acids in boiling quinoline has been shown to yield not only the expected 1-arylindazole but also products resulting from the fission of the heterocyclic ring. researchgate.net This ring-opening is particularly prominent when the 1-aryl substituent bears a strong electron-withdrawing group, such as a nitro group. researchgate.net

This suggests that the decarboxylation of this compound could be complicated by the presence of the electron-withdrawing nitro group, potentially leading to a mixture of the desired 4-Bromo-6-nitro-1H-indazole and ring-opened byproducts. The reaction conditions, such as temperature and solvent, would likely play a critical role in directing the reaction towards the desired decarboxylated product. In some related syntheses, oxidative decarboxylation has been observed as a plausible side reaction under acidic conditions following a dediazoniation process. rsc.org

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group at the C-6 position significantly influences the electronic properties of the indazole ring and is a key handle for further functionalization, primarily through reduction or by activating the ring for nucleophilic substitution.

Selective Reduction to Amino Groups

The reduction of an aromatic nitro group to an amino group is one of the most important transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com

Several methods are effective for this transformation on nitro-substituted indazoles. A study on the reduction of 4-nitroindazoles demonstrated the successful use of anhydrous stannous chloride (SnCl₂) in various alcohols to yield the corresponding 4-aminoindazole derivatives. researchgate.net Other widely used methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

Catalytic hydrogenation is another efficient method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. commonorganicchemistry.comwikipedia.org A key consideration when working with bromo-substituted compounds is the potential for hydrodebromination (loss of the bromine atom) with certain catalysts like Pd/C. In such cases, reagents like Raney nickel or tin(II) chloride are often preferred to maintain the halogen substituent. commonorganicchemistry.com These methods allow for the selective reduction of the nitro group in this compound to produce 4-Bromo-6-amino-1H-indazole-3-carboxylic acid, a valuable intermediate for further derivatization.

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, particularly when the attack occurs at positions ortho or para to it. stackexchange.com

In the case of this compound, the nitro group at C-6 activates the C-5 and C-7 positions for nucleophilic attack. While the bromo and carboxylic acid groups also influence the regioselectivity, the nitro group is a powerful activating group for SNAr reactions. jsynthchem.com Research on closely related systems, such as 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, has explored their reactivity in nucleophilic substitution reactions, providing a model for the expected behavior of the target compound. researchgate.net Strong nucleophiles can displace a hydrogen atom or other suitable leaving groups at these activated positions, providing a route to further functionalized indazole derivatives.

Reactivity of the Bromo Substituent: Cross-Coupling and Substitution Reactions

The bromo substituent at the C-4 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboronic acid. rsc.org This reaction has been successfully applied to various bromo-substituted indazoles to synthesize a wide range of arylated and heteroarylated derivatives. nih.govrsc.org For example, Suzuki couplings have been reported on 5-bromoindazoles nih.govresearchgate.netias.ac.in and 7-bromoindazoles nih.govrsc.org, demonstrating the versatility of this reaction on the indazole scaffold.

The typical conditions for a Suzuki-Miyaura coupling on a bromo-indazole involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like DMF or a mixture of dioxane and water. nih.govnih.gov These well-established protocols can be applied to this compound to couple it with various aryl or heteroaryl boronic acids at the C-4 position. This reaction provides a powerful tool for extending the molecular framework and synthesizing complex indazole-based structures. Other cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C triple bond formation), are also plausible transformations for the bromo substituent.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C4 position of the indazole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net The success of these reactions depends on factors like the choice of catalyst, ligand, base, and solvent. The electronic nature of the indazole ring, influenced by the deactivating nitro and carboxylic acid groups, also plays a critical role.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide. nih.govrsc.org For this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids would yield 4-aryl-6-nitro-1H-indazole-3-carboxylic acid derivatives. Given the electron-deficient nature of the substrate, the oxidative addition of the palladium(0) catalyst to the C-Br bond is generally feasible. A typical catalytic system involves a palladium source like Pd(OAc)₂ or PdCl₂(dppf) and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent mixture like dioxane/water or DMF. rsc.orgias.ac.in

Sonogashira Coupling: To introduce an alkynyl substituent at the C4 position, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with the aryl bromide in the presence of a palladium catalyst and a copper(I) co-catalyst. This method provides access to 4-alkynyl-6-nitro-1H-indazole-3-carboxylic acids, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to 4-amino-6-nitro-1H-indazole-3-carboxylic acid derivatives. The choice of a suitable phosphine ligand (e.g., RuPhos, BrettPhos) is crucial for an efficient catalytic cycle, alongside a palladium precatalyst and a strong base like LiHMDS.

The following table summarizes representative conditions for these cross-coupling reactions as applied to bromo-indazole scaffolds.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂/RuPhos or PdCl₂(dppf) | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | 4-Aryl-6-nitro-1H-indazole-3-carboxylic acid |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or THF | 4-Alkynyl-6-nitro-1H-indazole-3-carboxylic acid |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOtBu or LiHMDS | Toluene or THF | 4-(R¹R²-amino)-6-nitro-1H-indazole-3-carboxylic acid |

Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. youtube.comyoutube.com This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov

In the structure of this compound, the bromine atom is at the C4 position, while the potent electron-withdrawing nitro group is at the C6 position. This places the nitro group meta to the leaving group. Consequently, the nitro group cannot directly stabilize the negative charge of the Meisenheimer intermediate via resonance if a nucleophile were to attack the C4 position. stackexchange.com The negative charge in the intermediate would be distributed at positions C3, C5, and N1, but not onto the nitro group at C6.

This lack of ortho/para activation by the primary electron-withdrawing group suggests that this compound is likely to be unreactive towards standard SₙAr reactions at the C4-bromo position. stackexchange.com In contrast, an isomer such as 5-bromo-6-nitro-indazole would be highly activated for SₙAr, as the nitro group is ortho to the bromine, allowing for effective resonance stabilization of the intermediate. Therefore, displacement of the C4-bromine by nucleophiles like alkoxides, amines, or thiolates would likely require harsh reaction conditions or alternative catalytic pathways.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

Electrophilic Aromatic Substitution (SEAr): Further electrophilic substitution on the this compound ring is predicted to be challenging. wikipedia.org The benzene (B151609) portion of the indazole ring is heavily substituted with three electron-withdrawing, deactivating groups: bromo at C4, nitro at C6, and the pyrazole (B372694) ring itself (which has an electron-withdrawing character). galaxy.ai These groups significantly reduce the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.orggalaxy.ai

The only available positions for substitution are C5 and C7. The directing effects of the existing substituents would guide an incoming electrophile. The NH group of the pyrazole ring is an activating group and directs ortho and para (to C7). Halogens are deactivating but ortho/para directing (to C5). The nitro group is strongly deactivating and a meta-director (also to C5). Considering these competing effects, any potential electrophilic attack would likely be sluggish and may lead to a mixture of products, with a slight preference for the C5 or C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (of Hydrogen): While the bromine at C4 is poorly positioned for SₙAr, the electronic nature of the ring makes it a candidate for nucleophilic substitution of a hydrogen atom (SₙAr-H), particularly at positions activated by the nitro group. The C6-nitro group strongly activates the ortho (C5, C7) positions towards nucleophilic attack. mdpi.com In this type of reaction, a potent nucleophile can attack one of these activated, hydrogen-bearing carbons. The resulting anionic σ-complex must then be oxidized to expel a hydride ion and restore aromaticity, often requiring an external oxidizing agent. This provides a potential, albeit specialized, pathway for functionalizing the C5 or C7 positions of the indazole core.

Investigation of Tautomeric Equilibria and Regioisomeric Interconversions

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The relative stability and population of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. nih.gov

For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and thus the predominant form. researchgate.netnih.gov Theoretical calculations have confirmed this preference for the parent indazole. nih.gov The presence of electron-withdrawing groups, such as the nitro and carboxylic acid groups in this compound, generally further favors the 1H tautomer. This is because the 1H form benefits from a benzenoid structure in the six-membered ring, which is energetically favorable.

In addition to the annular tautomerism of the indazole ring, the nitro group itself can exhibit tautomerism, existing in equilibrium with its aci-nitro (nitronic acid) form. rsc.orgvu.nl This equilibrium is typically negligible under neutral conditions but can become more significant in acidic or basic media. The aci-nitro form is a distinct chemical species with different reactivity, and its transient formation could influence the reaction pathways of the parent molecule under certain conditions. However, for most synthetic applications involving this compound, the 1H-indazole tautomer is expected to be the overwhelmingly dominant species.

Theoretical and Computational Chemistry Studies on 4 Bromo 6 Nitro 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For indazole derivatives, these calculations reveal how substituents like bromo, nitro, and carboxylic acid groups modulate the properties of the core heterocyclic system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose, often with a basis set such as 6-311++G(d,p) or cc-pVTZ to ensure accuracy. nih.govorganic-chemistry.org

For 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Studies on similar nitro-indazole structures have shown that the indazole ring system is nearly planar. nih.gov The nitro group, due to some steric hindrance, may be slightly twisted out of the plane of the indazole ring, while the carboxylic acid group at position 3 will also adopt a specific orientation to minimize steric repulsion.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra by identifying the fundamental vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the N-H bond, the C=O bond of the carboxylic acid, or the asymmetric and symmetric stretches of the nitro group. These theoretical spectra are crucial for interpreting experimental spectroscopic data.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) Data below is representative and derived from typical DFT calculations on similar heterocyclic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-C(OOH) | 1.51 |

| C(O)-OH | 1.35 | |

| C=O | 1.22 | |

| C4-Br | 1.88 | |

| C6-N(O2) | 1.48 | |

| N-O (Nitro) | 1.23 | |

| N1-H | 1.01 | |

| **Bond Angles (°) ** | C3-C-O (Carboxyl) | 114.5 |

| O-C=O (Carboxyl) | 123.0 | |

| C5-C6-N (Nitro) | 118.5 | |

| C3a-C4-Br | 120.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity profile. The molecular electrostatic potential (MEP) map is another useful tool derived from these calculations, which visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 2: Calculated Reactivity Descriptors (Illustrative Data) Values are representative for nitroaromatic carboxylic acids and are typically calculated in electron volts (eV).

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -7.5 eV |

| LUMO Energy | ELUMO | -3.2 eV |

| Energy Gap | ΔE | 4.3 eV |

| Ionization Potential | I | 7.5 eV |

| Electron Affinity | A | 3.2 eV |

| Electronegativity | χ | 5.35 |

| Chemical Hardness | η | 2.15 |

| Chemical Softness | S | 0.23 |

| Electrophilicity Index | ω | 6.67 |

Conformational Analysis and Prediction of Tautomeric Preferences

For flexible molecules, multiple conformations (spatial arrangements of atoms) can exist. In this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group around the single bond connecting it to the indazole ring. Computational methods can be used to perform a potential energy surface scan, rotating this group systematically to identify the lowest-energy (most stable) conformation.

A more significant structural question for indazoles is annular tautomerism. The indazole ring can exist in two tautomeric forms: the 1H-tautomer and the 2H-tautomer, depending on which nitrogen atom of the pyrazole (B372694) ring bears the hydrogen atom. Computational studies consistently show that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov DFT and higher-level ab initio calculations (like MP2) can accurately predict the energy difference between these two forms. For the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov The presence of substituents can influence this energy difference, but the 1H form is generally expected to be the predominant tautomer for this compound in both the gas phase and in solution. researchgate.net

In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules before they are synthesized or isolated. These in silico predictions can aid in structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated. For this compound, the calculations would predict the chemical shifts for the aromatic protons on the indazole ring, the N-H proton, and the carboxylic acid proton, as well as for all carbon atoms. These predictions are highly sensitive to the molecular geometry and electronic environment.

IR Spectroscopy: As mentioned in section 5.1.1, DFT frequency calculations yield the vibrational modes of the molecule. These can be plotted to produce a theoretical IR spectrum, showing the frequencies and intensities of the vibrational bands. This allows for the assignment of experimental IR peaks to specific functional groups, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the indazole, and the N-O stretches of the nitro group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. scispace.com This information can be used to predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Aromatic-H | 7.5 - 8.5 ppm |

| NH | 13.0 - 14.0 ppm | |

| COOH | > 12.0 ppm | |

| ¹³C NMR | Aromatic-C | 110 - 150 ppm |

| C=O | 165 - 175 ppm | |

| IR (cm⁻¹) | O-H stretch (acid) | ~3000 (broad) |

| N-H stretch | ~3150 | |

| C=O stretch | ~1710 | |

| N-O stretch (asymm.) | ~1530 | |

| N-O stretch (symm.) | ~1350 | |

| UV-Vis | λmax | ~280 nm, ~350 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For the synthesis of indazoles, several routes exist, including intramolecular C-H amination or Ullmann-type cyclizations. researchgate.netnih.gov Computational studies can elucidate the mechanisms of these reactions by:

Identifying Intermediates: Locating all stable species along the reaction coordinate.

Finding Transition States: Identifying the highest-energy structure that connects reactants to products. This is a critical step, as the structure of the transition state provides insight into the bond-making and bond-breaking processes.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This activation barrier (Ea) is directly related to the reaction rate.

By modeling different potential pathways, computational chemists can predict the most likely mechanism for the formation of this compound and explain the regioselectivity observed in related syntheses. beilstein-journals.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs and clinical candidates. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as our indazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netjocpr.com

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The indazole derivative is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, usually reported in kcal/mol. nih.gov Docking studies on various indazole derivatives have explored their potential as inhibitors of targets like renal cancer-related proteins or the MDM2-p53 complex. nih.govjocpr.com

These studies can reveal:

Binding Mode: The precise orientation of the ligand in the active site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or pi-stacking between the ligand and amino acid residues of the protein.

Binding Energy: A score that ranks the ligand's potential efficacy.

For this compound, the carboxylic acid group and the N-H of the indazole ring are strong candidates for forming hydrogen bonds, while the aromatic rings can engage in pi-stacking interactions. Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the interaction and the stability of the complex.

Table 4: Representative Molecular Docking Results for an Indazole Derivative (Illustrative)

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| MDM2 (e.g., 4HG7) | Indazole Derivative | -8.5 | GLN72, HIS73 | Hydrogen Bond |

| PBR (e.g., 1NP1) | Indazole Derivative | -7.9 | LEU43, PHE23 | Hydrophobic |

| Kinase (e.g., 6FEW) | Indazole Derivative | -9.2 | LYS868, GLU885 | Hydrogen Bond, Pi-Cation |

Biological Activity and Mechanistic Investigations of 4 Bromo 6 Nitro 1h Indazole 3 Carboxylic Acid and Its Derivatives

In Vitro Assays for Screening and Potency Determination

The initial evaluation of the biological potential of 4-bromo-6-nitro-1H-indazole-3-carboxylic acid derivatives often begins with comprehensive in vitro screening assays. These assays are crucial for determining the potency and spectrum of activity of newly synthesized compounds. For instance, the antileishmanial potency of a series of 3-chloro-6-nitro-1H-indazole derivatives was established using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability and metabolic activity, allowing for the determination of the concentration at which the compounds inhibit the growth of Leishmania parasites. In one such study, compound 13 from this series was identified as a promising growth inhibitor of Leishmania major. nih.gov

Similarly, the antibacterial efficacy of novel 4-bromo-1H-indazole derivatives has been quantified using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). These assays test the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results from these screenings provide essential data on the potency and selectivity of the compounds, guiding further development. nih.gov For example, specific derivatives have shown potent activity against strains like Staphylococcus aureus and Streptococcus pyogenes. nih.gov

Identification and Characterization of Biological Targets and Pathways

Understanding how these compounds exert their biological effects requires the identification and characterization of their molecular targets and the pathways they modulate.

A primary mechanism of action for many indazole derivatives is the inhibition of key enzymes. A series of novel 4-bromo-1H-indazole derivatives were specifically designed and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial bacterial cytoskeletal protein that is essential for cell division, making it an attractive target for new antibiotics. The inhibitory activity of these indazole derivatives against FtsZ disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division. nih.gov

In the context of antiprotozoal activity, molecular docking studies have predicted that 3-chloro-6-nitro-1H-indazole derivatives can bind with high stability to the Leishmania trypanothione reductase (TryR) enzyme. nih.gov TryR is a validated drug target in Leishmania as it is essential for the parasite's defense against oxidative stress. The inhibition of this enzyme leads to an accumulation of reactive oxygen species, ultimately causing parasite death. Other indazole derivatives have also been investigated for their inhibitory activity against enzymes relevant to cancer, such as VEGFR-2 kinase and extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov

While enzyme inhibition is a well-documented mechanism for indazole derivatives, their interaction with cellular receptors is a less explored area. General research on 4-Bromo-1H-indazole suggests its utility as a scaffold in synthesizing ligands for various receptors, highlighting its potential in targeting specific biological pathways relevant to oncology and neurology. chemimpex.com For some anticancer indazole derivatives, computational tools like the Swiss Target Prediction tool have been used to forecast potential molecular targets. For one potent derivative, 2f , this analysis pointed towards several tyrosine kinases, suggesting that its anti-proliferative effects may be mediated through binding to and modulating the activity of these key signaling receptors. nih.gov However, detailed experimental data from specific receptor binding assays for this compound derivatives are not extensively available in the current literature.

Mechanistic Insights into Cellular Effects

The interaction of these compounds with their molecular targets translates into specific effects at the cellular level, which are investigated through a variety of cell-based assays.

The biological activity of 4-bromo-indazole derivatives has been demonstrated in various cell-based assays, confirming their anti-proliferative and anti-microbial potential.

The anti-microbial activity of these compounds is well-documented. A series of 4-bromo-1H-indazole derivatives displayed significant antibacterial activity against several Gram-positive and Gram-negative bacteria. Notably, compound 18 was 256-fold more potent than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 showed excellent activity against Streptococcus pyogenes PS, with a MIC of 4 µg/mL. nih.gov Furthermore, some of these compounds were found to moderately inhibit cell division in S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives

| Compound | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 9 | Streptococcus pyogenes PS | 4 µg/mL | nih.gov |

| 12 | Penicillin-Resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov |

| 18 | Penicillin-Resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov |

| 18 | S. aureus ATCC29213 | 64-fold more potent than 3-MBA | nih.gov |

The anti-proliferative activity of indazole derivatives has been evaluated against various human cancer cell lines. One synthesized derivative, 2f , exhibited potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov In the 4T1 breast cancer cell line, this compound was shown to inhibit not only proliferation but also colony formation, migration, and invasion. nih.gov Other studies have reported that 6-bromo-1H-indazole derivatives can induce apoptosis in liver carcinoma (Huh-7) and colon cancer (HCT-116) cell lines. researchgate.netresearchgate.net

Table 2: Anti-proliferative Activity of Selected Indazole Derivatives

| Compound/Derivative | Cell Line | Activity Metric (IC₅₀) | Effect | Reference |

|---|---|---|---|---|

| 2f | Various cancer cell lines | 0.23–1.15 μM | Growth inhibition | nih.gov |

| Derivative 11 | HCT-116 / Huh-7 | Low IC₅₀ | Apoptosis induction | researchgate.net |

| Polysubstituted Indazoles | A2780 / A549 | 0.64 to 17 µM | Anti-proliferative | researchgate.net |

Mechanistic studies have begun to elucidate the molecular pathways and signaling cascades affected by these indazole derivatives. The anti-proliferative compound 2f was found to dose-dependently promote apoptosis in 4T1 cells. This was associated with the upregulation of key pro-apoptotic proteins, cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that the compound induces cell death via the ROS-mitochondrial apoptotic pathway. nih.gov

In the realm of antibacterial action, the inhibition of the FtsZ protein by 4-bromo-1H-indazole derivatives directly interferes with the bacterial cell division machinery, a fundamental pathway for bacterial survival and propagation. nih.gov For other indazole derivatives with anticancer properties, their inhibitory effect on enzymes like VEGFR-2 and ERK1/2 points to a mechanism involving the disruption of critical signaling cascades that are often dysregulated in cancer, controlling processes like angiogenesis, cell proliferation, and survival. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs of this compound

The structure-activity relationship (SAR) of indazole derivatives is a critical area of research for the development of new therapeutic agents. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the indazole core. While specific SAR studies on this compound are not extensively documented in publicly available research, general principles derived from related indazole analogs can provide valuable insights into the potential impact of its key structural features.

Impact of Substituent Modifications (Bromo, Nitro, Carboxylic Acid) on Activity

The biological profile of this compound is determined by the interplay of its three primary substituents: the bromo group at position 4, the nitro group at position 6, and the carboxylic acid group at position 3.

Bromo Group: The introduction of a halogen, such as bromine, onto the indazole ring can significantly modulate a compound's physicochemical properties, including lipophilicity, which in turn affects cell permeability and target engagement. For instance, the introduction of a bromine atom at the C4 position of the indazole ring has been shown to yield a compound that is a potent inhibitor of neuronal nitric oxide synthase (nNOS) austinpublishinggroup.com. The position of the halogen is crucial; for example, in a series of 1H-indazole derivatives, the presence and location of a bromo substituent can influence the compound's anticancer activity.

Nitro Group: The position of the nitro group on the indazole ring is a key determinant of biological activity. Studies on different nitroindazole isomers have revealed varied effects. For example, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS), while the effects of 5- and 6-nitroindazole derivatives as antitumor agents have been reported to be insignificant in certain contexts austinpublishinggroup.com. The electron-withdrawing nature of the nitro group can influence the electronic environment of the entire molecule, affecting its interaction with biological targets.

Carboxylic Acid Group: The carboxylic acid moiety at the C3 position is a common feature in many biologically active indazole derivatives. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. The acidity of the carboxylic acid can also play a role in the compound's pharmacokinetic properties. Modifications of this group, such as conversion to amides or esters, are a common strategy in medicinal chemistry to alter potency, selectivity, and pharmacokinetic profiles. For instance, a series of indazole-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity derpharmachemica.com. The unique regiochemistry of the amide linker at the 3-position has been shown to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel nih.gov.

The following table summarizes the general impact of these key substituents on the activity of indazole derivatives based on findings from related compounds.

| Substituent | Position | General Impact on Biological Activity | Reference Example |

| Bromo | 4 | Can confer potent inhibitory activity against specific enzymes like nNOS. | 4-Bromo-indazole |

| Nitro | 6 | The position is critical and can lead to varied biological effects. 6-nitro substitution has been explored for antitumor properties, though with mixed results in some studies. | 6-nitroindazole nucleosides |

| Carboxylic Acid | 3 | Crucial for target interaction through hydrogen bonding. Can be modified to amides or esters to modulate activity and pharmacokinetics. | Indazole-3-carboxamides as CRAC channel blockers |

Influence of Indazole Ring System Modifications on Biological Interactions

While specific studies on modifications to the indazole ring of this compound are not available, general principles from broader indazole research can be extrapolated. For example, replacing the benzene (B151609) part of the indazole with other aromatic or heteroaromatic rings can lead to compounds with different selectivity profiles. The tautomeric form of the indazole (1H vs. 2H) can also influence activity, as different substitution patterns on the nitrogen atoms can lock the molecule in a specific form, leading to distinct biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

While no specific QSAR models for this compound and its direct analogs are publicly documented, the principles of QSAR are highly applicable to this class of compounds. A typical QSAR study on a series of indazole-3-carboxylic acid derivatives would involve the following steps:

Data Set Preparation: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: (e.g., partial charges, dipole moment) influenced by the bromo and nitro groups.

Hydrophobic properties: (e.g., logP) which would be affected by all substituents.

Topological properties: Describing the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For a hypothetical QSAR model of this compound analogs, the model might reveal the quantitative importance of the electronic and steric features of the substituents at various positions. For example, the model could indicate that a certain range of lipophilicity is optimal for activity, or that electron-withdrawing groups at a specific position enhance potency. Such a model would be invaluable for the rational design of new derivatives with improved biological activity.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of these compounds.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Hammett constants, Partial atomic charges | The electron-withdrawing nature of the bromo and nitro groups can significantly impact target binding affinity. |

| Steric | Molar refractivity, van der Waals volume | The size and shape of substituents can influence how well the molecule fits into a binding pocket. |

| Hydrophobic | LogP, Polar surface area | Affects membrane permeability and solubility, which are crucial for reaching the biological target. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the branching and connectivity of the molecule, which can relate to its overall shape and flexibility. |

Potential Applications Beyond Direct Biological Activity and Material Science Relevance

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid as a Versatile Synthetic Intermediate

The molecular architecture of this compound makes it a promising intermediate for the synthesis of more complex molecules. The carboxylic acid group at the 3-position can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse array of derivatives.

Furthermore, the bromine atom at the 4-position and the nitro group at the 6-position offer additional handles for synthetic modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization reactions. This multi-functionality allows for a stepwise and controlled elaboration of the indazole core, making it a valuable precursor in the synthesis of complex heterocyclic systems. The synthesis of various indazole derivatives often involves multi-step procedures where functional group interconversions play a key role.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Position | Potential Reactions | Resulting Functional Group(s) |

| Carboxylic Acid | 3 | Esterification, Amidation, Reduction, Curtius Rearrangement | Ester, Amide, Alcohol, Amine |

| Bromine | 4 | Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution | Aryl/Alkyl group, Amino group, Other substituted groups |

| Nitro Group | 6 | Reduction | Amine |

Integration into Supramolecular Chemistry and Advanced Materials

The planar structure of the indazole ring system, combined with the potential for hydrogen bonding from the N-H group and the carboxylic acid, makes this compound an interesting candidate for applications in supramolecular chemistry. These interactions can drive the self-assembly of the molecules into well-defined, higher-order structures such as tapes, sheets, or helical polymers. The presence of the bromine and nitro groups can also influence the packing of the molecules in the solid state through halogen bonding and other non-covalent interactions. For instance, related compounds like 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole have been shown to form helical chains in the crystal lattice through weak hydrogen bonds. nih.govnih.gov

The ability to form ordered assemblies is a key requirement for the development of advanced materials with tailored properties, such as organic semiconductors, porous frameworks, and liquid crystals. By modifying the functional groups of this compound, it may be possible to tune the intermolecular interactions and control the resulting supramolecular architecture, leading to new materials with desired optical, electronic, or adsorptive properties.

Role in Catalyst Design or Ligand Synthesis for Organometallic Chemistry

The indazole scaffold is a known structural motif in ligands for organometallic chemistry. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and the substituents on the benzene (B151609) ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound could serve as a precursor for the synthesis of novel ligands. The carboxylic acid group could be used to attach the indazole unit to a larger molecular framework or a solid support. The bromo and nitro substituents can influence the electron density of the indazole ring, thereby modulating the coordinating ability of the nitrogen atoms and the catalytic activity of the corresponding metal complex. For example, the synthesis of novel indazole derivatives for use as ligands in catalysis is an active area of research.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The indazole core is a privileged scaffold in medicinal chemistry and has been incorporated into numerous biologically active compounds. The development of chemical probes often involves the synthesis of derivatives of a known bioactive molecule to which a reporter group, such as a fluorescent dye or a radioactive isotope, is attached.

This compound could be a valuable starting material for the development of chemical probes. nih.govox.ac.uk The carboxylic acid provides a convenient point of attachment for linker groups, which can then be connected to a reporter tag. The bromo and nitro groups offer sites for further modification to optimize the probe's selectivity, potency, and pharmacokinetic properties. The development of such probes would enable the study of the biological targets of indazole-based compounds and help to elucidate their mechanisms of action. The synthesis of functionalized heterocyclic compounds is a key step in the generation of novel chemical probes. nih.gov

Future Research Directions and Unaddressed Scientific Challenges for 4 Bromo 6 Nitro 1h Indazole 3 Carboxylic Acid

Development of Highly Efficient and Scalable Synthetic Methodologies

A primary obstacle in the comprehensive study of 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid is the lack of established, high-yield, and scalable synthetic routes. While numerous methods exist for the synthesis of substituted indazoles and indazole-3-carboxylic acids, a specific, optimized protocol for this polysubstituted derivative is not well-documented. nih.govorganic-chemistry.orgsioc-journal.cn

Future research must focus on developing a robust synthetic strategy. A plausible, yet unoptimized, approach could involve the initial synthesis of an indazole-3-carboxylic acid precursor, followed by sequential regioselective nitration and bromination. However, this presents significant challenges:

Regioselectivity: The indazole ring has multiple positions susceptible to electrophilic substitution. Directing both nitration and bromination to the C6 and C4 positions, respectively, without protecting other reactive sites, requires meticulous optimization of reaction conditions (reagents, solvents, temperature). For instance, bromination of 4-nitroindazole has been achieved using bromine in an acetic acid/chloroform mixture, but applying this to a substrate already containing a carboxylic acid group requires further investigation. chim.it

A comparative analysis of potential synthetic strategies for related compounds highlights the need for a dedicated study on the target molecule.

| Synthetic Method | Typical Precursors | Key Challenge for Target Molecule | Reference |

|---|---|---|---|

| Diazotization of ortho-aminobenzacetamides | Substituted 2-aminobenzamides | Requires a highly substituted and potentially difficult-to-synthesize aniline (B41778) precursor. | sioc-journal.cn |

| Cyclization of o-haloarylhydrazones | o-haloaryl ketones/aldehydes and hydrazines | Controlling the multiple substitutions on the arylhydrazine starting material. | nih.gov |

| Post-functionalization of Indazole Core | Indazole-3-carboxylic acid | Achieving precise regiocontrol during sequential nitration and bromination. | chim.it |

Addressing these synthetic hurdles is a critical first step toward enabling deeper investigation of the compound's properties.

Deeper Mechanistic Elucidation of Biological and Chemical Interactions

The biological potential of this compound is predicted by the activities of related indazole derivatives, which are known to act as potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules. researchgate.netrsc.org The specific substituents on the target molecule—bromo, nitro, and carboxylic acid—are poised to engage in a variety of non-covalent interactions that are crucial for biological activity.

Unaddressed scientific challenges include:

Interaction Profiling: The electron-withdrawing nature of the nitro and bromo groups significantly modulates the electronic distribution of the indazole ring system. This can influence its ability to participate in π-stacking and hydrogen bonding interactions within enzyme active sites. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction.